Methyl 3-(2-chlorobenzamido)benzo[b]thiophene-2-carboxylate
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Overview
Description
“Methyl 3-(2-chlorobenzamido)benzo[b]thiophene-2-carboxylate” is a chemical compound with the molecular formula C13H10ClNO3S . It is a derivative of benzo[b]thiophene, a class of compounds that have been of interest to scientists due to their potential biological activity .
Synthesis Analysis
The synthesis of thiophene derivatives, such as “this compound”, often involves heterocyclization of various substrates . Some common synthetic methods include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . For instance, the Gewald reaction involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of “this compound” includes a thiophene ring, which is a five-membered ring made up of one sulfur atom and four carbon atoms . The compound also contains a carboxylate group attached to the thiophene ring .Physical and Chemical Properties Analysis
“this compound” is a solid compound with a molecular weight of 295.75 . Its IUPAC name is methyl 3-[(2-chlorobenzoyl)amino]-2-thiophenecarboxylate .Scientific Research Applications
Synthesis and Characterization
Research on benzo[b]thiophenes, including compounds similar to Methyl 3-(2-chlorobenzamido)benzo[b]thiophene-2-carboxylate, focuses on their synthesis and characterization. For example, studies demonstrate methods for the synthesis of substituted benzo[b]thiophenes by cyclization of thiophenylacetals and ketones, offering a high-efficiency method due to lower temperature requirements and limited use of reagents (Pié & Marnett, 1988). These methodologies contribute to the development of new compounds for potential applications in medicinal chemistry and material science.
Pharmaceutical Applications
The biological activities of benzo[b]thiophene-containing molecules are of significant interest due to their wide spectrum of pharmacological properties. Research in this area includes the synthesis of new benzo[b]thiophene derivatives, such as thiadiazoles, oxadiazoles, and pyrazolin, starting from 3-chlorobenzo[b]thiophene-2-carboxyl chloride. These compounds have been evaluated for their antibacterial, antifungal, and anti-inflammatory activities, with many showing potent effects (Isloor, Kalluraya, & Pai, 2010).
Material Science Applications
In the realm of material science, thiophene-based metal-organic frameworks (MOFs) have been constructed using thiophene-functionalized dicarboxylate. These MOFs exhibit efficient luminescent sensory materials properties, highly selective and sensitive to environmental contaminants like Hg(II), Cu(II), Cr(VI), and salicylaldehyde, offering potential applications in environmental monitoring and pollutant detection (Zhao et al., 2017).
Environmental Applications
The photochemical degradation of benzo[b]thiophene derivatives, including methylated versions, has been studied to understand the fate of crude oil components after an oil spill. These studies reveal the oxidation pathways leading to the formation of carboxylic acids and sulfobenzoic acids, contributing to our understanding of environmental remediation processes (Andersson & Bobinger, 1996).
Safety and Hazards
The compound is associated with certain hazards. It has been classified with the hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
The future directions for research on “Methyl 3-(2-chlorobenzamido)benzo[b]thiophene-2-carboxylate” and similar compounds could involve further exploration of their biological activity and potential applications in medicine and other fields. Given the interest in thiophene derivatives as biologically active compounds , there is potential for future research to uncover new uses for these compounds.
Mechanism of Action
Target of Action
Similar compounds have been known to target kinase proteins such as the limk protein family, pim-kinases, and mapk-2 kinase (mk2) .
Mode of Action
It is known that similar compounds interact with their targets by inhibiting their function . This inhibition can lead to a disruption in the normal functioning of the target proteins, leading to changes in cellular processes.
Biochemical Pathways
Similar compounds have been known to affect the mapk pathway . The MAPK pathway is involved in cellular processes such as inflammation and cellular aging .
Pharmacokinetics
Similar compounds have shown excellent kinase selectivity, in vivo potency on a nanomolar scale, and projected adme characteristics that suggested they were suitable for oral human dosing .
Result of Action
Similar compounds have been known to disrupt actin polymerization and thus prevent the metastatic potential of tumor cells where limk is over-expressed .
Properties
IUPAC Name |
methyl 3-[(2-chlorobenzoyl)amino]-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO3S/c1-22-17(21)15-14(11-7-3-5-9-13(11)23-15)19-16(20)10-6-2-4-8-12(10)18/h2-9H,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLFYQEOIXGFLIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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